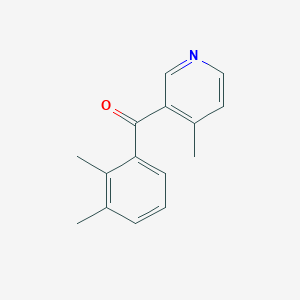

3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry name for this compound is (2,3-dimethylphenyl)(4-methyl-3-pyridinyl)methanone, which precisely describes the structural arrangement of substituents and functional groups. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for ketone naming, where the carbonyl carbon serves as the central connecting point between the two aromatic systems. The systematic name explicitly identifies the position of each methyl substituent, with the 2,3-dimethylphenyl portion indicating methyl groups at the second and third positions of the benzene ring, while the 4-methyl-3-pyridinyl portion specifies a methyl group at the fourth position of the pyridine ring with the ketone attachment at the third position.

The compound belongs to the broader classification of aromatic ketones, specifically categorized as a heteroaryl-aryl ketone due to the presence of both a pyridine heterocycle and a benzene ring. Within the chemical taxonomy, it is further classified as a substituted benzoyl pyridine derivative, representing a subclass of compounds that frequently serve as intermediates in pharmaceutical synthesis and materials science applications. The systematic classification places this compound among the methanone derivatives, which are characterized by the presence of a carbonyl group directly connecting two aromatic or heteroaromatic systems.

The stereochemical considerations for this compound are relatively straightforward, as it lacks chiral centers and exists as a single constitutional isomer with respect to the connectivity of its aromatic rings. However, the compound can exhibit restricted rotation around the carbonyl-aromatic bonds due to partial double-bond character arising from resonance interactions between the carbonyl group and the adjacent aromatic systems. This restricted rotation can lead to observable conformational preferences in solution and solid-state structures.

Chemical Abstracts Service Registry and Alternative Designations

The primary Chemical Abstracts Service registry number for this compound is 55690-07-8, which serves as the definitive identifier for this specific structural arrangement. However, chemical database analysis reveals some complexity in the registry system, as the compound is also associated with an alternative Chemical Abstracts Service number 1187166-74-0, which appears to represent the same molecular structure but may reflect different registration entries or supplier-specific designations.

The compound is recognized under multiple alternative designations and synonyms within chemical databases and commercial suppliers. These include the systematic name (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanone, the abbreviated form this compound, and the Chemical Abstracts Service index name methanone, (2,3-dimethylphenyl)(4-methyl-3-pyridinyl). Additional database identifiers include the Molecular Design Limited number MFCD13153196 and the Distributed Structure-Searchable Toxicity Database identifier DTXSID201223607, which facilitate cross-referencing across different chemical information systems.

Commercial suppliers and research chemical vendors often employ their own internal designation systems, with catalog numbers such as AKOS016019284 being used for inventory management and ordering purposes. These alternative identifiers are crucial for ensuring accurate compound identification across different platforms and avoiding confusion with structurally similar isomers or related compounds that may share similar names but possess different connectivity patterns.

Molecular Formula and Structural Isomerism

The molecular formula for this compound is C₁₅H₁₅NO, indicating a composition of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 225.29 grams per mole, reflecting the substantial molecular size and complexity of this aromatic ketone compound. The molecular formula provides essential information about the degree of unsaturation, which equals nine degrees, accounting for the two aromatic rings and the carbonyl functional group present in the structure.

The structural representation can be expressed through various molecular descriptors, including the Simplified Molecular Input Line Entry System notation O=C(C=1C=NC=CC1C)C2=CC=CC(=C2C)C, which provides a linear text representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3 offers a standardized method for representing the compound's structure in database systems and computational applications.

Structural isomerism analysis reveals that this compound represents one of multiple possible positional isomers that can be formed by varying the substitution patterns on either the benzene or pyridine rings. Related isomers include 2-(2,3-dimethylbenzoyl)-4-methylpyridine, which differs in the position of ketone attachment to the pyridine ring, and compounds with alternative methyl substitution patterns such as 2-(3,4-dimethylbenzoyl)-4-methylpyridine. These structural isomers share the same molecular formula but exhibit different connectivity patterns, leading to distinct physical and chemical properties.

The compound's structural features contribute to its unique reactivity profile and physical properties. The electron-rich nature of the dimethyl-substituted benzene ring enhances its nucleophilic character, while the pyridine ring provides basic nitrogen functionality that can participate in coordination chemistry and hydrogen bonding interactions. The carbonyl group serves as both an electrophilic center for nucleophilic addition reactions and a site for potential reduction transformations, making this compound a versatile synthetic intermediate.

Structure

2D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKPRYRMXRETQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=C(C=CN=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223607 | |

| Record name | (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-74-0 | |

| Record name | (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,3-dimethylbenzoyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyridine+2,3-dimethylbenzoyl chloride→this compound+HCl

The reaction is typically performed in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The benzoyl group and methyl groups on the benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Sulfonation: Fuming sulfuric acid or chlorosulfonic acid.

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.

Major Products Formed

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

3-(2,3-Dimethylbenzoyl)-4-methylpyridine, often abbreviated as DMBMP, is a compound of increasing interest in various scientific fields due to its unique chemical properties and potential applications. This article will delve into the scientific research applications of DMBMP, highlighting its significance in organic synthesis, photochemistry, and medicinal chemistry.

Organic Synthesis

DMBMP serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules.

- Reactivity : DMBMP can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl groups on the benzoyl moiety. This property allows for the introduction of various functional groups into the aromatic system.

- Synthesis of Heterocycles : The pyridine ring can be utilized to create diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Photochemistry

DMBMP exhibits interesting photochemical behavior, making it suitable for applications in photodynamic therapy (PDT) and light-harvesting systems.

- Photodynamic Therapy : Research has shown that DMBMP can generate reactive oxygen species (ROS) upon irradiation with light, which is crucial for PDT in cancer treatment. The ability to selectively target tumor cells while minimizing damage to surrounding tissues is a significant advantage of using DMBMP in this context.

- Light-Harvesting Applications : DMBMP's ability to absorb light and transfer energy efficiently positions it as a candidate for use in solar energy conversion systems.

Medicinal Chemistry

The medicinal properties of DMBMP have been explored in various studies, particularly its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that DMBMP exhibits significant antimicrobial activity against a range of pathogens. This makes it a candidate for further development into new antimicrobial agents.

- Anticancer Properties : Investigations into the cytotoxic effects of DMBMP on cancer cell lines have shown promising results, suggesting its potential role as an anticancer drug. The mechanism of action appears to involve apoptosis induction in cancer cells.

Data Tables

| Application Area | Specific Use Cases | References |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | |

| Photochemistry | Photodynamic therapy, light-harvesting | |

| Medicinal Chemistry | Antimicrobial and anticancer properties |

Case Study 1: Synthesis of Heterocycles

A study published in the Journal of Organic Chemistry demonstrated the use of DMBMP as a precursor for synthesizing novel heterocyclic compounds through a multi-step reaction pathway involving cyclization reactions with various nucleophiles. The resulting compounds showed enhanced biological activities compared to their precursors.

Case Study 2: Photodynamic Therapy Research

Research conducted at a leading university explored the efficacy of DMBMP in PDT against breast cancer cells. The study found that upon light activation, DMBMP induced significant cell death through ROS generation, highlighting its potential application in targeted cancer therapies.

Case Study 3: Antimicrobial Activity Assessment

A comprehensive study published in Pharmaceutical Biology assessed the antimicrobial efficacy of DMBMP against several bacterial strains. The results indicated that DMBMP exhibited potent activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which would need to be studied in detail for each specific application.

Comparison with Similar Compounds

Positional Isomer: 2-(2,6-Dimethylbenzoyl)-4-methylpyridine

The positional isomer 2-(2,6-Dimethylbenzoyl)-4-methylpyridine (CAS 1187163-93-4) shares the same molecular formula (C₁₅H₁₅NO) but differs in the substitution pattern of the benzoyl group (2,6-dimethyl vs. 2,3-dimethyl) . Key distinctions include:

- Steric Effects : The 2,6-dimethylbenzoyl group creates a symmetrical ortho-substitution, reducing steric hindrance compared to the asymmetric 2,3-dimethyl substitution.

- Crystallinity : Symmetrical isomers often exhibit higher melting points due to efficient crystal packing, though specific data are unavailable.

Table 1: Structural Comparison of Benzoyl-Substituted Pyridines

| Compound | CAS Number | Benzoyl Substitution | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-(2,3-Dimethylbenzoyl)-4-methylpyridine | 1187166-74-0 | 2,3-Dimethyl | 239.29 g/mol | Asymmetric substitution, higher steric hindrance |

| 2-(2,6-Dimethylbenzoyl)-4-methylpyridine | 1187163-93-4 | 2,6-Dimethyl | 225.29 g/mol | Symmetrical substitution, lower steric hindrance |

Heterocyclic Core Variation: Piperidine Derivatives

The piperidine analog 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid (CAS: Disclosed in ) replaces the pyridine ring with a saturated piperidine. Key differences include:

- Basicity : Pyridine (pKa ~5.2) is less basic than piperidine (pKa ~11.3), affecting solubility in acidic environments.

- Aromaticity : The aromatic pyridine ring enables π-π stacking interactions, whereas piperidine’s flexibility may enhance conformational adaptability in biological systems.

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., alkaloids), while pyridine-based compounds often serve as ligands in coordination chemistry .

Coordination Chemistry: 4-Methylpyridine N-Oxide Complexes

4-Methylpyridine N-oxide forms cobalt complexes with distinct coordination geometries (e.g., octahedral [Co(NCS)₂(C₆H₇NO)₄] and trigonal-bipyramidal [Co(NCS)₂(C₆H₇NO)₃]) . In contrast, this compound lacks an N-oxide group, limiting its ability to coordinate metals via oxygen. The benzoyl group may instead participate in weaker interactions (e.g., van der Waals or C–H···π bonds) in supramolecular assemblies.

Table 2: Ligand Properties in Coordination Chemistry

| Ligand | Functional Group | Coordination Mode | Example Complex |

|---|---|---|---|

| 4-Methylpyridine N-oxide | N-Oxide | O-donor | [Co(NCS)₂(C₆H₇NO)₄] (Octahedral) |

| This compound | Benzoyl | Non-coordinating | Not reported |

Biological Activity

3-(2,3-Dimethylbenzoyl)-4-methylpyridine, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure that includes a dimethylbenzoyl group attached to a methylpyridine framework. Understanding its biological activity is crucial for exploring its applications in fields such as pharmacology and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 199.25 g/mol. The presence of both a benzoyl and pyridine moiety suggests potential interactions with biological targets.

Target Sites

Research indicates that similar compounds often target insect odorant binding proteins and acetylcholinesterase, suggesting that this compound may also interfere with these targets. The benzene ring in the structure allows for resonance stabilization, which could facilitate electrophilic substitution reactions at the benzylic position.

Mode of Action

The compound's potential insecticidal effects may arise from disrupting normal neurological functions in target organisms. This disruption can lead to paralysis or death in insects, making it a candidate for development as an insecticide.

Antimicrobial Activity

Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, pyridine derivatives have been noted for their ability to inhibit growth in Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research into similar compounds has indicated potential anticancer activity. For example, some pyridine derivatives have been found to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways associated with tumor growth .

Case Studies

- Insecticidal Activity : A study evaluated the efficacy of various pyridine derivatives against common agricultural pests. The results indicated that compounds with similar structural motifs to this compound exhibited significant mortality rates among treated insects, supporting its potential use in pest management strategies.

- Antimicrobial Evaluation : In a comparative study, several pyridine derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the benzoyl group enhanced antimicrobial efficacy, suggesting avenues for optimizing the structure of this compound for improved activity .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,3-Dimethylbenzoyl)-4-methylpyridine, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves a nucleophilic substitution reaction between 4-methylpyridine and 2,3-dimethylbenzoyl chloride. A base like triethylamine is used to scavenge HCl, and anhydrous conditions are essential to prevent hydrolysis of the acyl chloride. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation. Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can researchers efficiently purify this compound, and what solvents/systems are optimal?

After synthesis, extraction with dichloromethane or ethyl acetate followed by drying over anhydrous sodium sulfate is standard. Column chromatography (silica gel, 60–120 mesh) with a hexane:ethyl acetate (7:3) eluent effectively isolates the product. For greener approaches, ethanol-based systems and alumina plugs have been used in analogous pyridine derivatives to reduce solvent toxicity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be prioritized?

- NMR : In H NMR, the 4-methylpyridine proton resonates at δ 8.5–8.7 ppm, while aromatic protons from the dimethylbenzoyl group appear as multiplets between δ 7.0–7.5 ppm.

- MS : ESI-MS typically shows a molecular ion peak at m/z 255.3 (M+H).

- IR : A strong carbonyl (C=O) stretch near 1680–1700 cm confirms the benzoyl group .

Q. How does the methyl substituent at the 4-position of pyridine influence the compound’s reactivity in acidic or basic conditions?

The 4-methyl group increases electron density on the pyridine ring, making it less acidic compared to unsubstituted pyridine. However, 4-methylpyridine derivatives are stronger acids than their 2-methyl counterparts due to resonance stabilization of the conjugate base. This affects reactivity in proton-transfer reactions and metal coordination .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzoylation at the 3-position of 4-methylpyridine?

The 3-position is favored due to steric hindrance from the 4-methyl group, which directs electrophilic attack away from the 2- and 6-positions. DFT calculations on analogous systems suggest that transition-state stabilization at the 3-position lowers activation energy by ~2.5 kcal/mol compared to other sites .

Q. How can computational modeling (e.g., QSAR, docking) predict the biological activity of this compound, and what validation steps are necessary?

Molecular docking with enzymes like cytochrome P450 or kinases can identify potential binding pockets. QSAR models trained on pyridine derivatives with logP values >2.5 and polar surface areas <70 Ų may predict bioavailability. Experimental validation via enzyme inhibition assays (e.g., IC determination) is critical to confirm computational predictions .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Meta-analysis : Cross-reference datasets from independent studies to identify outliers.

- Controlled replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability.

- Crystallography : Resolve 3D structures of protein-ligand complexes to clarify binding modes. Discrepancies in IC values for similar derivatives often arise from differences in assay protocols or impurity profiles .

Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?

- Introduce electron-withdrawing groups (e.g., -CF) at the benzoyl moiety to reduce oxidative metabolism.

- Replace the 4-methyl group with a trifluoromethyl group to improve lipophilicity and block CYP450-mediated degradation.

- Validate stability via hepatic microsome assays and compare with parent compound .

Methodological Notes

- Data Contradictions : When comparing synthetic yields or bioactivity data, ensure batch-to-batch consistency in starting material purity (e.g., ≥95% by HPLC) and reaction scale (micro vs. bulk) .

- Advanced Techniques : For mechanistic studies, isotopic labeling (e.g., C at the benzoyl carbonyl) can track reaction pathways via NMR or MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.